3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a piperidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate. The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid derivatives are used in the synthesis of various pharmaceuticals.
Uniqueness
3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the thiazole and piperidine rings with the tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H24N2O2S2 |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2S2/c1-15(2,3)19-14(18)17-6-4-5-12(8-17)9-20-10-13-7-16-11-21-13/h7,11-12H,4-6,8-10H2,1-3H3 |
InChI Key |
JDSFWJCVYXLGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSCC2=CN=CS2 |
Origin of Product |
United States |
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